molecular formula C11H13N3O2 B3012692 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid CAS No. 924832-42-8

3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid

Cat. No.: B3012692
CAS No.: 924832-42-8
M. Wt: 219.244
InChI Key: LAJGKMSQNZIEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant pharmacological properties. This particular compound is characterized by the presence of an amino group, a methyl group, and a propanoic acid moiety attached to the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. One common method is the reaction of o-phenylenediamine with 3-(1-methyl-1H-benzimidazol-2-yl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)acetic acid
  • 5-amino-1-methyl-1H-benzimidazole
  • 3-(1H-benzimidazol-2-yl)propanoic acid

Uniqueness

3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid moiety on the benzimidazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .

Properties

IUPAC Name

3-(5-amino-1-methylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5,12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJGKMSQNZIEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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